Research articles and journals such as the Journal of Molecular Structure provide detailed analyses of LY2048978, including its synthesis and characterization methods . Additionally, studies have explored its interactions with proteins, particularly within the context of heat-shock proteins, which are crucial for cellular stress responses .
LY2048978 falls under the category of organic compounds, specifically as a hydrazone derivative. This classification is significant due to the compound's potential biological activities, which may include anti-inflammatory and neuroprotective effects.
The synthesis of LY2048978 typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds. The specific method may vary depending on the desired substituents on the pyrazole ring.
The synthesis can be performed using standard organic synthesis techniques such as refluxing in solvents like ethanol or methanol. Characterization techniques employed post-synthesis include Infrared spectroscopy, Nuclear Magnetic Resonance spectroscopy (both and ), and mass spectrometry to confirm the structure and purity of the compound .
LY2048978 features a pyrazole ring substituted with a hydrazone group. The molecular formula indicates a complex structure that allows for various interactions with biological targets.
The structural analysis has been supported by techniques such as X-ray crystallography, which provides precise measurements of bond lengths and angles. For instance, bond lengths and angles derived from crystallographic data reveal insights into the electronic environment surrounding functional groups within the molecule .
LY2048978 can participate in various chemical reactions typical of hydrazones, including condensation reactions and potential hydrolysis under acidic or basic conditions.
These reactions can be monitored using spectroscopic methods to determine reaction kinetics and mechanisms. The reactivity profile suggests that LY2048978 could serve as a precursor for more complex chemical entities through further functionalization.
The mechanism of action for LY2048978 is primarily linked to its interaction with heat-shock proteins such as DnaK. These proteins assist in protein folding and protection against stress-induced denaturation.
Studies have shown that LY2048978 binds to specific sites on these proteins, potentially stabilizing unfolded polypeptides during stress responses. This binding mechanism has been elucidated through structural biology approaches, including crystallography at high resolutions .
LY2048978 is typically characterized by its solubility in polar solvents and exhibits distinct melting points that can vary based on purity and crystallization conditions.
The compound displays stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions. Its reactivity profile indicates potential applications in further chemical synthesis or as a biologically active agent.
LY2048978 has potential applications in pharmacology, particularly in developing therapeutics targeting stress-related diseases. Its interactions with heat-shock proteins suggest roles in neuroprotection and anti-inflammatory therapies.
LY2048978 (CAS: 676495-11-7) is a synthetic benzamide derivative with the chemical name 4-[4-[(pentylamino)methyl]phenoxy]-benzamide. It functions as a selective, orally active kappa opioid receptor (KOR) antagonist and represents a significant pharmacological tool for investigating mood disorders and addiction pathways. With a molecular formula of C₁₉H₂₄N₂O₂ and a molecular weight of 312.41 g/mol, it exhibits >98% purity as a solid compound [1]. This profile details its biochemical properties, discovery, and therapeutic research significance, excluding clinical application data.
Chemical Structure and PropertiesLY2048978 belongs to the benzamide class, characterized by a phenoxy-benzamide backbone substituted with a pentylaminomethyl group. This structure confers both stability and blood-brain barrier permeability. Key physicochemical properties include:
Table 1: Molecular Characteristics of LY2048978
Property | Value | |
---|---|---|
CAS Registry Number | 676495-11-7 | |
Molecular Formula | C₁₉H₂₄N₂O₂ | |
Molecular Weight | 312.41 g/mol | |
Purity | ≥98% | |
Physical Form | Solid | |
Synonyms | LY-2048978; Benzamide, 4-[4-[(pentylamino)methyl]phenoxy]- | [1] |
Mechanism of ActionAs a competitive KOR antagonist, LY2048978 binds reversibly to kappa opioid receptors, blocking endogenous dynorphins. Its binding affinity (Ki) values are:
Origins and SynthesisLY2048978 emerged from Eli Lilly’s drug discovery programs in the early 2000s, with its first publication (CAS registration: 676495-11-7) linked to opioid receptor antagonist development. It was designed to overcome limitations of peptide-based KOR antagonists, which exhibited poor oral bioavailability and metabolic instability. The pentylaminomethyl side chain was optimized to enhance CNS penetration while maintaining high receptor affinity [1] [4].
Evolution of Research FocusInitial studies prioritized its in vitro binding profiles and selectivity. Subsequent animal studies revealed its efficacy in blocking stress-induced behaviors, positioning it as a candidate for mood disorder research. Unlike earlier KOR antagonists (e.g., nor-BNI), LY2048978’s oral activity enabled chronic dosing studies critical for psychiatric applications [4].
Mood DisordersLY2048978 attenuates dysphoric and anhedonic states in rodent models by normalizing dynorphin-KOR hyperactivity. Chronic stress upregulates KOR signaling in the prefrontal cortex and nucleus accumbens, which LY2048978 reverses via:
Table 2: Key Preclinical Findings for Mood Disorder Applications
Model System | LY2048978 Effect | Pathway Implicated | |
---|---|---|---|
Forced Swim Test (Rats) | Reduced immobility time (dose-dependent) | cAMP/PKA in limbic regions | |
Chronic Social Stress | Reversed social avoidance | p38 MAPK/NF-κB in microglia | |
Sucrose Preference Test | Restored hedonic response | Dopamine D1 receptor upregulation | [4] |
Addiction MechanismsLY2048978 reduces alcohol and drug self-administration in preclinical models through:
Non-Monotonic Therapeutic AdvantagesUnlike monoamine-targeting antidepressants (e.g., SSRIs), LY2048978 targets upstream dysregulated opioid signaling, offering potential for treatment-resistant depression. Its activity in alcohol dependence models further exemplifies pathway-based versatility [2] [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7